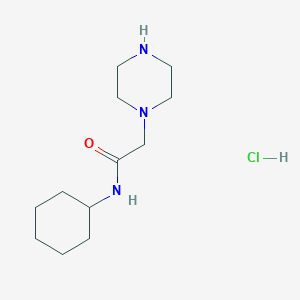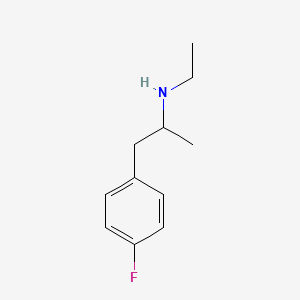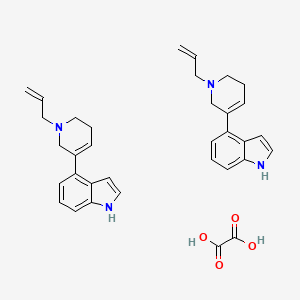
Moxnidazole, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxnidazole, ®-, is a stereoisomer of the compound Moxnidazole It is a derivative of 5-nitroimidazole, a class of compounds known for their antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Moxnidazole, ®-, typically involves the following steps:
Formation of the Nitroimidazole Core: The initial step involves the nitration of imidazole to form 5-nitroimidazole.
Introduction of the Methylene Group: The nitroimidazole is then reacted with formaldehyde and a secondary amine to introduce a methylene bridge.
Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of Moxnidazole, ®-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: Moxnidazole, ®-, can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine, which is a common metabolic pathway in biological systems.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions.
Major Products:
Oxidation Products: Nitroso and hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Moxnidazole, ®-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of nitroimidazoles.
Biology: Investigated for its effects on anaerobic bacteria and protozoa.
Medicine: Explored as a potential treatment for infections caused by anaerobic pathogens.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of Moxnidazole, ®-, involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This process is facilitated by enzymes present in anaerobic organisms, making the compound selectively toxic to these pathogens. The primary molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Metronidazole: Widely used for treating anaerobic infections.
Tinidazole: Known for its longer half-life and broader spectrum of activity.
Secnidazole: Noted for its single-dose treatment regimen.
Moxnidazole, ®-, stands out due to its unique stereochemistry, which may offer advantages in terms of selectivity and reduced side effects.
Propiedades
Número CAS |
738528-72-8 |
|---|---|
Fórmula molecular |
C13H18N6O5 |
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
(5R)-3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+/t10-/m1/s1 |
Clave InChI |
RILWUTQZRXWBOB-UWJMNNEMSA-N |
SMILES isomérico |
CN1C(=CN=C1/C=N/N2C[C@H](OC2=O)CN3CCOCC3)[N+](=O)[O-] |
SMILES canónico |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


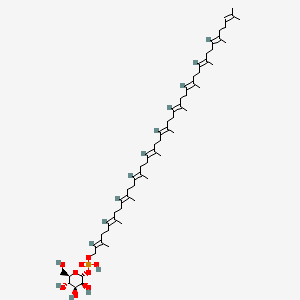

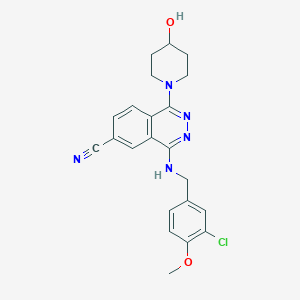
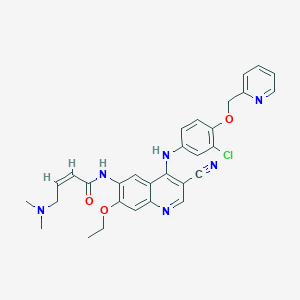



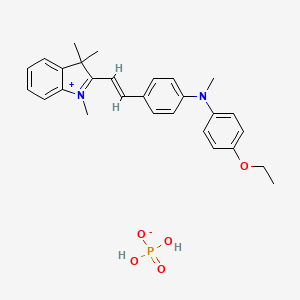
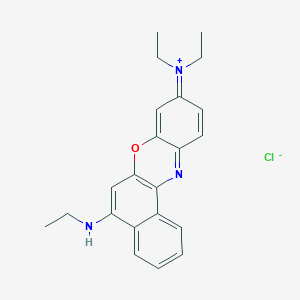
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
